molecular formula C7H13F2NO B3120951 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol CAS No. 276862-11-4

2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol

Cat. No. B3120951
M. Wt: 165.18 g/mol
InChI Key: FIOGEOHNBIXNID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol is a chemical compound with the CAS Number: 276862-11-4 . It has a molecular weight of 165.18 . The compound is typically stored in a dry environment at 2-8°C . It is a liquid in its physical form .


Molecular Structure Analysis

The InChI code for 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol is 1S/C7H13F2NO/c8-7(9)1-3-10(4-2-7)5-6-11/h11H,1-6H2 . The InChI key is FIOGEOHNBIXNID-UHFFFAOYSA-N . This provides a unique identifier for the compound and can be used to look up more information about its structure.


Physical And Chemical Properties Analysis

2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol is a liquid in its physical form . It is typically stored in a dry environment at 2-8°C .

Scientific Research Applications

Gas Separation and Ionic Liquids

  • Research on supported ionic liquid membranes (SILMs) for gas separations highlights the potential of room temperature ionic liquids (RTILs) and SILMs in the separation of CO2 from N2 and CH4, which could suggest areas where similar compounds might be applied. SILMs show promise over standard polymers for these separations, especially under continuous flow mixed gas conditions. Future research is directed towards SILMs cast from RTILs with smaller molar volumes and exploring facilitated transport via silver carriers for olefin/paraffin separations (Scovazzo, 2009).

Organic Light-Emitting Diodes (OLEDs)

  • BODIPY-based materials, including 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY), have been investigated for their application in OLED devices. These materials are explored for their potential as 'metal-free' infrared emitters and show promise for future developments in organic semiconductors for OLED applications (Squeo & Pasini, 2020).

Flavor Characterization

  • The analysis of 1-octen-3-ol , which contributes to the aroma of edible mushrooms, in various plants including those in the Lamiaceae family, suggests potential applications of similar compounds in natural flavor characterization and development (Maggi, Papa, & Vittori, 2012).

Environmental and Health Impact Studies

  • Studies on per- and polyfluoroalkyl substances (PFASs) , including research on their sources, fates, and environmental effects, shed light on the need for further toxicological studies on novel fluorinated alternatives. These studies highlight the importance of understanding the systemic organ toxicities and environmental impact of such compounds (Wang et al., 2019).

Safety And Hazards

The compound has several hazard statements associated with it, including H315, H318, H335, and H227 . Precautionary measures include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 . Please refer to the MSDS for more detailed safety information .

properties

IUPAC Name

2-(4,4-difluoropiperidin-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2NO/c8-7(9)1-3-10(4-2-7)5-6-11/h11H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOGEOHNBIXNID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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